3-(1-Oxoisoindolin-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

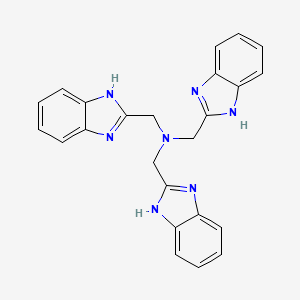

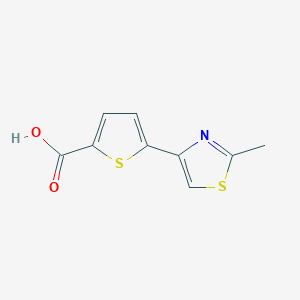

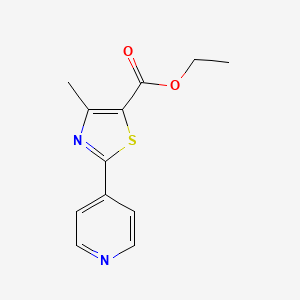

3-(1-Oxoisoindolin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H11NO3 . It has an average mass of 205.210 Da and a mono-isotopic mass of 205.073898 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 447.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 74.4±3.0 kJ/mol, and it has a flash point of 224.7±28.7 °C . The compound has a molar refractivity of 53.0±0.3 cm3, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

- The compound 3-(1-Oxoisoindolin-2-yl)propanoic acid, also known as N-Phthaloyl-dl-alanine, exhibits a staggered conformation between its propanoic acid and phthaloyl moieties. It crystallizes in centrosymmetric dimers linked by hydrogen bonds (Wheeler, Gordineer, & Deschamps, 2004).

Synthetic Applications

- This compound serves as a key intermediate in the synthesis of α-(1-oxoisoindolin-3-yl)glycine, a molecule with high pharmaceutical potential. The synthesis involves a complex process of at least eight steps using Ni(II) complexes (Li et al., 2015).

Novel Synthesis Methods

- A new method for synthesizing 3-oxoisoindolin-1-ylphosphine oxides has been described. This process involves a one-pot three-component reaction under catalyst-free, mild conditions, yielding compounds with potential biological activities (Popovics-Tóth et al., 2021).

- Another approach involves the green synthesis of 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-ones through sequential condensation, sp3 C-H bond functionalization, and cyclization in aqueous media (Tashrifi et al., 2018).

Analytical and Quality Control Methods

- Analytical methods for quality control of derivatives of this compound, a promising active pharmaceutical ingredient (API), have been analyzed. Techniques like 13C NMR-spectroscopy have been used to address the problem of tautomeric forms of these compounds (Zubkov et al., 2016).

Coordination Polymers and Luminescent Properties

- Coordination polymers based on 5-(1-oxoisoindolin-2-yl)isophthalic acid have been synthesized, displaying interesting magnetic and luminescent properties. These compounds showcase significant structural versatility and potential applications in luminescence (Ye, Lin, & Yao, 2016).

Mecanismo De Acción

- Without direct evidence, we can speculate that 3-(1-Oxoisoindolin-2-yl)propanoic acid affects various pathways:

- Wnt/β-catenin signaling : This pathway plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. The compound might influence β-catenin aggregation and nuclear translocation .

Biochemical Pathways

Propiedades

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)5-6-12-7-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYVASLMSOSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349457 |

Source

|

| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83747-30-2 |

Source

|

| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)